Spectral Discrimination in Multiplex qPCR: TET vs. FAM and HEX
In the context of multiplexed quantitative PCR (qPCR), the spectral overlap between fluorophores is a primary source of analytical error. Tetrachlorofluorescein (TET) is selected because its absorption and emission maxima (522 nm / 539 nm) are significantly red-shifted relative to the widely used dye 6-carboxyfluorescein (FAM) (absorption ~495 nm / emission ~520 nm) [1]. This spectral separation enables simultaneous, multi-target detection with minimal crosstalk when using standard optical filter sets [2].
| Evidence Dimension | Spectral Properties (Absorption Max / Emission Max) |
|---|---|
| Target Compound Data | 522 nm / 539 nm |
| Comparator Or Baseline | 6-Carboxyfluorescein (FAM) : ~495 nm / ~520 nm; Hexachlorofluorescein (HEX) : ~535 nm / ~556 nm |
| Quantified Difference | TET is red-shifted by ~27 nm (absorption) and ~19 nm (emission) relative to FAM. It is blue-shifted relative to HEX, providing a distinct spectral window. |
| Conditions | Aqueous buffer (pH ~8.0), as used in standard qPCR reaction mixtures |
Why This Matters
This specific spectral profile allows for the design of a three-color multiplex assay (FAM/TET/HEX) with reduced signal bleed-through, which is critical for accurate relative quantification in high-throughput screening and diagnostic applications.
- [1] Lumiprobe. TET phosphoramidite, 6-isomer. Absorption maximum at 519 nm, emission maximum at 535 nm. View Source
- [2] Biosyn. TET, Tetrachlorofulorescein Oligonucleotide Labeling. Used as a reporter moiety in TaqMan probes. View Source
